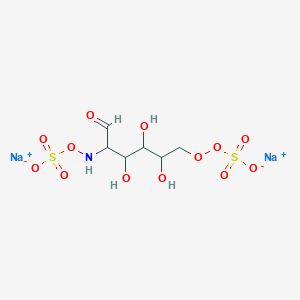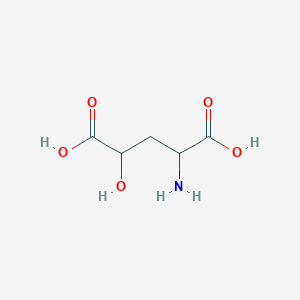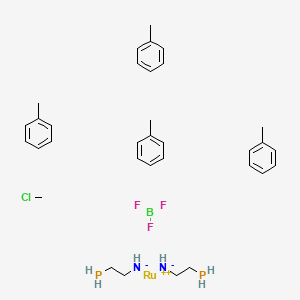![molecular formula C30H49MoNO2 B12321698 butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum](/img/structure/B12321698.png)
butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum is a complex organometallic compound It is characterized by the presence of a molybdenum center coordinated to a butan-1-ol ligand and a bulky imino ligand derived from 2,6-di(propan-2-yl)phenyl and 2-methyl-2-phenylpropylidene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum typically involves the reaction of molybdenum precursors with the appropriate ligands under controlled conditions. One common method involves the use of molybdenum hexacarbonyl as the molybdenum source, which reacts with the ligands in a stepwise manner. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like toluene or THF (tetrahydrofuran). The reaction mixture is usually heated to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited large-scale applications. the principles of organometallic synthesis, such as the use of high-purity reagents, controlled reaction environments, and purification techniques like crystallization or chromatography, would be applicable.
Análisis De Reacciones Químicas
Types of Reactions
Butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum can undergo various types of chemical reactions, including:
Oxidation: The molybdenum center can be oxidized, leading to changes in its oxidation state and coordination environment.
Reduction: Reduction reactions can also occur, often involving the molybdenum center.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or molecular oxygen for oxidation reactions, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions. Substitution reactions often require the use of coordinating solvents and may be facilitated by heating or the addition of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state molybdenum complexes, while reduction reactions could produce lower oxidation state species. Substitution reactions result in complexes with different ligand environments.
Aplicaciones Científicas De Investigación
Butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum has several scientific research applications, including:
Catalysis: It can be used as a catalyst or catalyst precursor in various organic transformations, such as olefin metathesis or hydrogenation reactions.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or magnetism.
Biological Studies: Its potential interactions with biological molecules can be explored for applications in medicinal chemistry or biochemistry.
Industrial Processes: Although not widely used industrially, its catalytic properties could be harnessed for specific chemical processes.
Mecanismo De Acción
The mechanism by which butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum exerts its effects is primarily through its ability to coordinate and activate various substrates. The molybdenum center plays a crucial role in facilitating these reactions by providing a site for substrate binding and activation. The bulky ligands around the molybdenum center can influence the reactivity and selectivity of the compound, making it a versatile catalyst.
Comparación Con Compuestos Similares
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties and used as a solvent in organic synthesis.
Berberine: A natural compound with potential antidiabetic properties, acting through various pathways.
Adapalene Related Compound E: A reference standard used in pharmaceutical research.
Uniqueness
Butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum is unique due to its specific combination of ligands and the presence of a molybdenum center. This combination imparts distinct reactivity and selectivity, making it valuable for specialized applications in catalysis and material science.
Propiedades
Fórmula molecular |
C30H49MoNO2 |
|---|---|
Peso molecular |
551.7 g/mol |
Nombre IUPAC |
butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum |
InChI |
InChI=1S/C12H17N.C10H12.2C4H10O.Mo/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;2*1-2-3-4-5;/h5-9H,1-4H3;1,4-8H,2-3H3;2*5H,2-4H2,1H3; |
Clave InChI |
QVDRLLLDKSCPJO-UHFFFAOYSA-N |
SMILES canónico |
CCCCO.CCCCO.CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



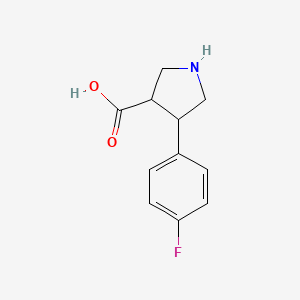

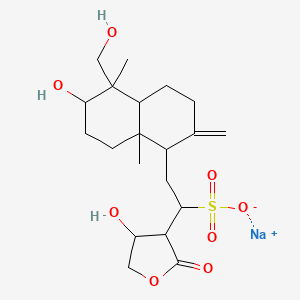
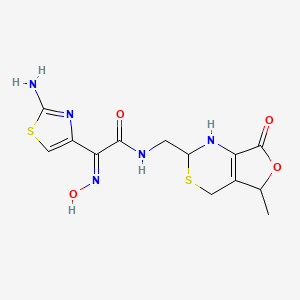
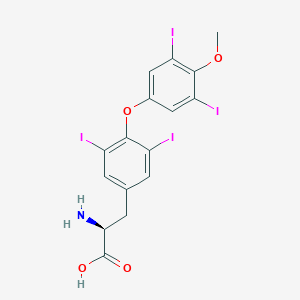
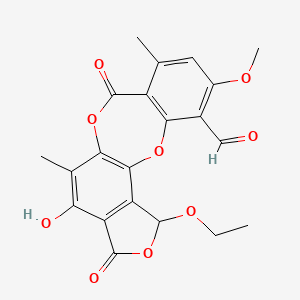
![Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-xylo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3beta,5beta)-](/img/structure/B12321649.png)
